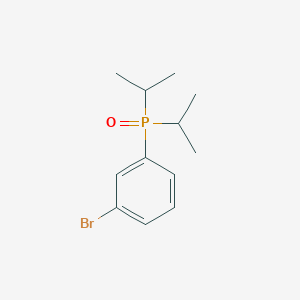
(3-Bromophenyl)diisopropylphosphine Oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Bromophenyl)diisopropylphosphine oxide is an organophosphorus compound with the molecular formula C12H18BrOP. It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further bonded to a diisopropylphosphine oxide group. This compound is often used as a building block in organic synthesis and has various applications in scientific research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromophenyl)diisopropylphosphine oxide typically involves the reaction of 3-bromophenylmagnesium bromide with diisopropylphosphine oxide. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
(3-Bromophenyl)diisopropylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine oxide group back to the phosphine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of substituted phenyl derivatives .
科学的研究の応用
(3-Bromophenyl)diisopropylphosphine oxide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Research into its potential therapeutic applications, such as anticancer agents, is ongoing.
Industry: It is utilized in the development of new materials and catalysts for industrial processes
作用機序
The mechanism of action of (3-Bromophenyl)diisopropylphosphine oxide involves its interaction with molecular targets through its phosphine oxide group. This group can coordinate with metal centers in enzymes or catalysts, influencing their activity. The bromine atom can also participate in halogen bonding, further modulating the compound’s effects .
類似化合物との比較
Similar Compounds
- (2-Bromophenyl)diisopropylphosphine oxide
- (4-Bromophenyl)diisopropylphosphine oxide
- (3-Chlorophenyl)diisopropylphosphine oxide
Uniqueness
(3-Bromophenyl)diisopropylphosphine oxide is unique due to the position of the bromine atom on the phenyl ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and applications compared to its analogs .
特性
分子式 |
C12H18BrOP |
|---|---|
分子量 |
289.15 g/mol |
IUPAC名 |
1-bromo-3-di(propan-2-yl)phosphorylbenzene |
InChI |
InChI=1S/C12H18BrOP/c1-9(2)15(14,10(3)4)12-7-5-6-11(13)8-12/h5-10H,1-4H3 |
InChIキー |
UQIRLPLBSFADPR-UHFFFAOYSA-N |
正規SMILES |
CC(C)P(=O)(C1=CC(=CC=C1)Br)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


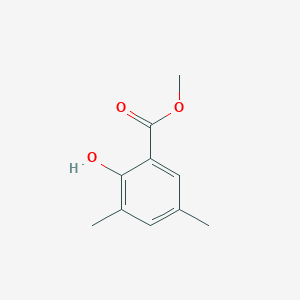


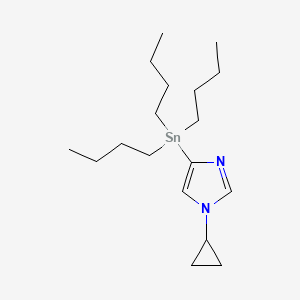

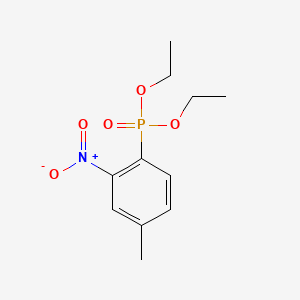
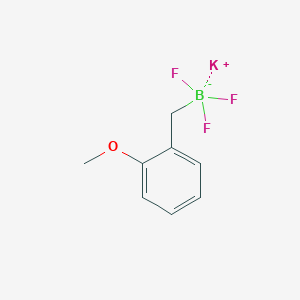
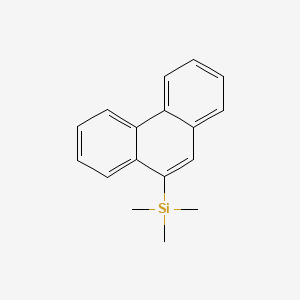
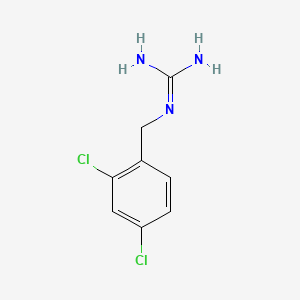
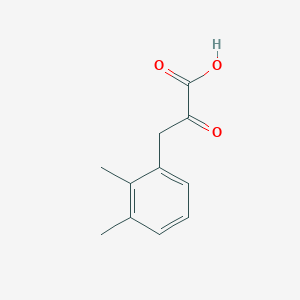
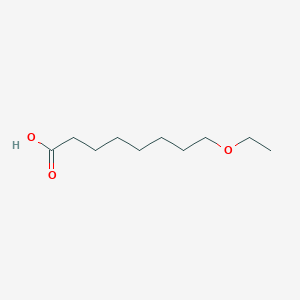

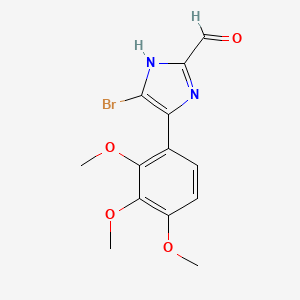
![1-Boc-3-[4-[(tert-butyldimethylsilyl)oxy]-1-oxo-2-isoindolinyl]piperidine-2,6-dione](/img/structure/B15336802.png)
